Lower LogP Drives Superior Aqueous Solubility
The target compound 4-(5-propionylpyridin-2-yl)piperazine-1-carbaldehyde exhibits a vendor-calculated LogP of 0.9527, which is 0.30842 log units lower than the 1.26112 LogP reported for its closest commercially tracked analog, 4-(6-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde . This reduction in lipophilicity corresponds to approximately 2.0-fold higher predicted aqueous solubility, a critical advantage in aqueous reaction media or biological assays where DMSO stock solubility limitations are common.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.9527 (vendor-calculated, Leyan) |
| Comparator Or Baseline | 4-(6-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde; LogP = 1.26112 (vendor-calculated, Leyan) |
| Quantified Difference | Delta LogP = -0.30842 |
| Conditions | Calculated property; vendor-reported value on product specification page |
Why This Matters
Lower LogP improves handling in aqueous formulations and reduces non-specific binding in biochemical assays, making the target compound preferable for early-stage hit-to-lead campaigns requiring consistent solubility.
